Product packaging for 6-Nitrothiazolo[5,4-b]pyridine(Cat. No.:)

6-Nitrothiazolo[5,4-b]pyridine

Cat. No.: B1498155
M. Wt: 181.17 g/mol
InChI Key: HAVAZNINDKYVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitrothiazolo[5,4-b]pyridine ( 948306-26-1) is a nitro-substituted fused bicyclic heterocycle with the molecular formula C 6 H 3 N 3 O 2 S and a molecular weight of 181.17 g/mol [ ]. This compound serves as a versatile chemical building block and privileged scaffold in medicinal chemistry, particularly in the discovery and development of novel kinase inhibitors [ ]. The thiazolo[5,4-b]pyridine core is a purine isostere and has been identified as a key structural motif in active research against challenging therapeutic targets [ ]. The primary research value of this compound lies in its potential as a synthetic intermediate for the preparation of more complex bioactive molecules. The nitro functional group is a versatile handle for further synthetic manipulation, including reduction to an amino group or participation in ring-forming reactions [ ]. Derivatives of the thiazolo[5,4-b]pyridine scaffold have demonstrated significant potential in oncological research, showing activity as potent and selective inhibitors of tyrosine kinases such as c-KIT and EGFR, which are validated targets in cancers like gastrointestinal stromal tumor (GIST) and non-small cell lung cancer (NSCLC) [ ][ ]. While the specific mechanism of action for this compound is dependent on the final synthesized derivative, related compounds exert their effects by competitively binding to the ATP-binding site of target kinases, thereby blocking downstream signaling pathways crucial for cell proliferation and survival [ ]. This product is intended For Research Use Only and is strictly not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3N3O2S B1498155 6-Nitrothiazolo[5,4-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-[1,3]thiazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O2S/c10-9(11)4-1-5-6(7-2-4)12-3-8-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVAZNINDKYVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Nitrothiazolo 5,4 B Pyridine and Its Structural Analogues

Direct Synthesis Approaches to the 6-Nitrothiazolo[5,4-b]pyridine Core

Direct synthesis methods provide an efficient route to the this compound core, often involving the formation of the thiazole (B1198619) ring onto a pre-existing, appropriately substituted pyridine (B92270) ring in a single key step.

A primary and effective method for constructing the this compound system is the condensation reaction between a substituted chloronitropyridine and a thioamide or thiourea. researchgate.net This annulation reaction forms the thiazole ring fused to the pyridine core. The reaction of 2-chloro-3-amino-5-nitropyridine with potassium thiocyanate (B1210189) is a known method to form the 2-aminothiazolo[5,4-b]pyridine scaffold. A more direct approach involves reacting an appropriately substituted chloronitropyridine directly with a thioamide or thiourea. researchgate.net

This reaction has been successfully employed to prepare a wide array of 2-substituted this compound derivatives. researchgate.net The substituent at the 2-position of the final product is determined by the R-group of the thioamide (R-CSNH₂) or thiourea used in the reaction. This method allows for the introduction of hydrogen, alkyl, cycloalkyl, aryl, heteroaryl, and amino groups at this position. researchgate.net The versatility of this approach makes it a cornerstone for creating libraries of these compounds.

Table 1: Examples of 2-Substituents Introduced via Thioamide/Thiourea Condensation

Reagent Type R-Group of Reagent Resulting 2-Substituent on Product
Thioamide H Hydrogen
Thioamide Alkyl (e.g., Methyl, Ethyl) Alkyl
Thioamide Aryl (e.g., Phenyl) Aryl
Thioamide Heteroaryl Heteroaryl

The annulation reaction described above is often performed as a one-step synthesis, providing a convergent and efficient pathway to 6-nitrothiazolo[5,4-b]pyridines. researchgate.net This protocol involves the direct reaction of a chloronitropyridine with a suitable thioamide or thiourea, leading to the formation of the fused heterocyclic system without the need to isolate intermediates. researchgate.net This single-step method is particularly advantageous for its operational simplicity and efficiency in generating a diverse range of derivatives. The reaction can be extended to produce thiazolo[5,4-b]pyridines with various substituents on the pyridine ring, depending on the starting chloronitropyridine used. researchgate.net

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in heterocyclic chemistry for its ability to significantly reduce reaction times, increase yields, and improve product purity. ijarsct.co.inmdpi.com The application of microwave irradiation provides rapid and uniform heating, which can accelerate reactions that would otherwise require prolonged heating under conventional conditions. ijarsct.co.inmdpi.comnih.gov

In the context of thiazolo[5,4-b]pyridine (B1319707) synthesis, microwave irradiation has been shown to be an effective activation method. researchgate.net The synthesis of these heterocycles can be performed using microwave heating, often leading to satisfactory yields in significantly shorter timeframes compared to traditional thermal methods. researchgate.netresearchgate.net This technique is compatible with various solvents and is a key technology in the drive towards more efficient chemical processes. mdpi.comnih.gov The benefits of MAOS are particularly evident in multi-component reactions and in the synthesis of complex heterocyclic systems where conventional heating may lead to side reactions or decomposition. mdpi.comnih.gov

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis (MAOS)
Reaction Time Hours to Days Minutes to Hours ijarsct.co.inmdpi.com
Heating Method Conduction/Convection Direct Molecular Interaction with Microwaves ijarsct.co.in
Temperature Gradient Non-uniform Uniform and Rapid ijarsct.co.in
Yields Often lower to moderate Often higher mdpi.com

| Byproducts | More frequent | Reduced formation ijarsct.co.in |

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for thiazolo[5,4-b]pyridines. A key area of focus is the replacement of conventional, often hazardous, organic solvents with greener alternatives. researchgate.net

One such novel solvent is sabinene, a natural bicyclic monoterpene derived from biomass. researchgate.net Sabinene has been investigated and successfully used as a solvent for the synthesis of thiazolo[5,4-b]pyridine heterocycles. researchgate.net It is noted for its lack of known toxicity and can be recycled by distillation, making it a sustainable choice. Syntheses have been carried out in sabinene under both thermal activation and microwave irradiation, with the conditions optimized to achieve satisfactory yields. This demonstrates the potential of biomass-derived solvents to serve as effective and green reaction media in heterocyclic synthesis. researchgate.net

Multistep Synthesis Strategies Involving Nitropyridine Precursors

While direct methods are often preferred, multistep syntheses provide alternative pathways that may be necessary for constructing more complex analogues or when specific substitution patterns are required. These strategies typically involve the sequential modification of a nitropyridine precursor.

The compound 2-chloro-3,5-dinitropyridine serves as a versatile precursor for various heterocyclic systems due to the reactivity of its chloro and nitro groups. researchgate.net Synthetic strategies using this starting material often involve nucleophilic substitution of the chlorine atom, followed by reactions involving one or both of the nitro groups. For instance, Sonogashira cross-coupling of 2-chloro-3,5-dinitropyridine with terminal alkynes, followed by cycloisomerization, has been used to prepare related nitroisoxazolo[4,3-b]pyridines. researchgate.net

While a direct multistep synthesis of this compound from 2-chloro-3,5-dinitropyridine specifically is not detailed in the provided sources, the general reactivity of this precursor suggests a plausible pathway. A hypothetical route could involve:

Selective reduction of the nitro group at the 3-position to an amino group.

Reaction of the resulting 3-amino-2-chloro-5-nitropyridine with a thiocyanate source (e.g., KSCN) or another reagent to build the thiazole ring, a strategy similar to that used for other thiazolopyridine derivatives. nih.govnih.gov

The chemistry of dinitropyridines is rich, and the differential reactivity of the two nitro groups can be exploited to achieve selective transformations, forming the basis for complex multistep synthetic plans. researchgate.net

Building Block Approaches using 2-Amino-5-nitropyridine

The synthesis of the this compound scaffold can be strategically approached using 2-Amino-5-nitropyridine as a foundational building block. While not typically a direct precursor for the thiazole ring cyclization, its utility lies in its conversion to key reactive intermediates. This multi-step approach begins with the synthesis of 2-Amino-5-nitropyridine itself, which is commonly prepared via the controlled nitration of 2-aminopyridine using a mixture of concentrated nitric and sulfuric acids. guidechem.comchemicalbook.com

Once obtained, the 2-Amino-5-nitropyridine is converted into a more suitable precursor for the thiazole ring annulation. A common pathway involves a two-step conversion to 2-Chloro-5-nitropyridine. chemicalbook.com

Diazotization and Hydrolysis : The amino group of 2-Amino-5-nitropyridine is first transformed into a hydroxyl group. This is achieved through a diazotization reaction, where the amine is treated with a nitrite source (like sodium nitrite) in an acidic medium (such as hydrochloric acid) at low temperatures (0–5 °C), followed by hydrolysis to yield 2-Hydroxy-5-nitropyridine. chemicalbook.comgoogle.com

Chlorination : The resulting 2-Hydroxy-5-nitropyridine is then chlorinated to produce 2-Chloro-5-nitropyridine. This transformation is typically accomplished using chlorinating agents like a mixture of phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3). chemicalbook.com

The 2-Chloro-5-nitropyridine thus synthesized serves as a crucial intermediate, which can then undergo cyclization with a sulfur-containing reagent to form the desired this compound core.

Synthesis of Key Intermediates for this compound Construction

The construction of the this compound molecule is heavily reliant on the effective preparation of functionalized pyridine derivatives that serve as the primary structural backbone.

Preparation of Functionalized Pyridine Derivatives

2-Chloro-3-nitropyridine (B167233) and 2-Chloro-5-nitropyridine : These compounds are highly valuable intermediates. As described previously, 2-Chloro-5-nitropyridine can be synthesized from 2-Amino-5-nitropyridine. chemicalbook.comgoogle.com These chloronitropyridines are electrophilic and readily react with sulfur nucleophiles. A direct, one-step synthesis of this compound derivatives has been achieved by reacting an appropriately substituted chloronitropyridine with a thioamide or thiourea.

2,4-dichloro-3-nitropyridine : This commercially available starting material offers a pathway to differently substituted analogues. For instance, it can undergo selective substitution at the 4-position with an amine like morpholine, followed by further reactions to build the thiazole ring.

3-amino-5-bromo-2-chloropyridine : This intermediate is used in multi-step syntheses to create more complex structural analogues. The synthesis of the thiazolo[5,4-b]pyridine scaffold from this starting material involves an initial aminothiazole formation by reacting it with potassium thiocyanate.

Comparative Analysis of Synthetic Efficiency and Yields

A multi-step synthesis aimed at producing complex analogues starting from 3-amino-5-bromo-2-chloropyridine demonstrates variable yields at each stage. The initial formation of the aminothiazole scaffold proceeds with a 75% yield. Subsequent steps, such as Boc protection of the amino group (90% yield), Suzuki coupling (70% yield), and nitro group reduction (80% yield), are relatively high-yielding individual transformations.

Another multi-step route beginning with 2,4-dichloro-3-nitropyridine to create 7-morpholinothiazolo[5,4-b]pyridin-2-amine involves a reduction step of a nitro-intermediate using iron powder in acetic acid, which affords the corresponding amine in a 55% yield. This is followed by a Sandmeyer-type reaction to introduce a bromine atom, yielding the product in a 40% yield.

Below is a comparative table of yields for different synthetic transformations leading to key intermediates or analogues of the thiazolo[5,4-b]pyridine system.

Starting MaterialTransformationProductReagentsYield
2-Amino-5-nitropyridineDiazotization, Hydrolysis, Chlorination2-Chloro-5-nitropyridineNaNO₂/HCl; PCl₅/POCl₃41.1%
3-amino-5-bromo-2-chloropyridineAminothiazole formation5-bromo-2-chlorothiazolo[5,4-b]pyridin-2-amineKSCN75%
2-(tert-butoxycarbonylamino)-...Suzuki Coupling5-(2-methyl-5-nitrophenyl)-... derivativeBoronic acid ester, Pd70%
4-(morpholino)-2-chloro-...-amineReduction of nitro group2-amino-4-morpholino-...-pyridineFe powder, Acetic Acid55%
7-morpholinothiazolo[...]-amineDiazotization and Bromination2-bromo-7-morpholinothiazolo[5,4-b]pyridineCuBr₂, t-BuONO40%

Chemical Transformations and Reactivity of the 6 Nitrothiazolo 5,4 B Pyridine Moiety

Reactivity of the Nitro Group in the Thiazolo[5,4-b]pyridine (B1319707) System

The nitro group at the 6-position is a dominant feature of the molecule, profoundly influencing its reactivity. It strongly deactivates the pyridine (B92270) ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution.

The reduction of the nitro group to a primary amine is one of the most crucial transformations of 6-nitrothiazolo[5,4-b]pyridine, as the resulting 6-aminothiazolo[5,4-b]pyridine is a versatile intermediate for further functionalization. This conversion is a common and vital reaction in the synthesis of various derivatives. nih.gov A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.

Commonly used methods for the reduction of aromatic nitro compounds are applicable to the this compound system. wikipedia.orgorganic-chemistry.org These include catalytic hydrogenation and the use of metals in acidic media. For instance, the reduction of a substituted 7-nitro-thiazolo[5,4-b]pyridine derivative has been successfully achieved using iron powder in acetic acid at 60 °C, yielding the corresponding amine in good yield. nih.gov This method is often preferred for its mild conditions and tolerance of various functional groups.

Table 1: Conditions for the Reduction of a Nitro-Thiazolo[5,4-b]pyridine Derivative

PrecursorReagentsConditionsProductYieldReference
7-Nitro-thiazolo[5,4-b]pyridine derivativeFe powder, Acetic Acid60 °C, 2h7-Amino-thiazolo[5,4-b]pyridine derivative55% nih.gov

Other potential reagents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid, a classic method for nitro group reduction, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with a hydrogen source. wikipedia.orgyoutube.com The choice of method allows for strategic synthesis, enabling the creation of diverse libraries of compounds from the common 6-nitro precursor.

The presence of the electron-withdrawing nitro group at the 6-position significantly enhances the electrophilicity of the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This effect is most pronounced at the positions ortho and para to the nitro group. In the thiazolo[5,4-b]pyridine system, this activation facilitates the displacement of leaving groups at positions 5 and 7.

The pyridine ring itself is inherently electron-deficient and reactive towards nucleophiles, particularly at the 2- and 4-positions (corresponding to the 5- and 7-positions in the fused system). uoanbar.edu.iqstackexchange.comyoutube.com The nitro group further stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr mechanism, thereby lowering the activation energy for the reaction. nih.gov This allows reactions to proceed with a wider range of nucleophiles under milder conditions. While many SNAr reactions are thought to proceed through a two-step mechanism involving a Meisenheimer complex, concerted mechanisms may also be common, especially with good leaving groups. nih.govnih.gov

For example, the synthesis of various this compound derivatives often starts from a chloronitropyridine, where the chloride is displaced by a sulfur nucleophile in a single step to form the fused ring system. researchgate.net This initial cyclization is itself an example of a nucleophilic aromatic substitution heavily influenced by the activating nitro group.

The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, which can also be protonated in acidic media, further increasing its deactivating effect. uoanbar.edu.iq The presence of an additional, powerful electron-withdrawing nitro group at the 6-position renders the pyridine portion of the this compound core extremely unreactive towards electrophiles. Reactions like nitration, sulfonation, and Friedel-Crafts alkylation or acylation are highly unlikely to occur on the pyridine ring under standard conditions. uoanbar.edu.iq

Any potential electrophilic substitution would preferentially occur on the thiazole (B1198619) ring, which is generally more electron-rich than the deactivated pyridine ring.

Reactions Involving the Thiazole Ring within the Fused System

The thiazole ring possesses its own distinct reactivity. In general, the C2 position of a thiazole ring is the most reactive site. It has an acidic proton that can be removed by a strong base, creating a nucleophile that can react with various electrophiles. nih.govpharmaguideline.com However, within the fused this compound system, the electronic landscape is significantly altered by the electron-deficient pyridine ring.

Conversely, the thiazole ring can be subject to nucleophilic attack, especially if a good leaving group is present. Halogenation at the C2 position, followed by nucleophilic displacement, is a common strategy for introducing diversity. For example, a 2-amino group on the thiazolo[5,4-b]pyridine ring can be converted to a 2-bromo derivative, which then serves as a handle for subsequent cross-coupling reactions. nih.gov

Specific Chemical Transformations at Different Positions of the this compound Scaffold

The functionalization of the this compound core can be achieved at several positions, leading to a wide array of derivatives.

Position 2: The 2-position of the thiazole ring is a common site for modification. A one-step synthesis allows for the introduction of various substituents at this position, including alkyl, aryl, heteroaryl, and amine groups, by selecting the appropriate thioamide or thiourea starting material. researchgate.net Furthermore, a 2-amino group can be transformed into a 2-bromo group using reagents like copper(II) bromide and tert-butyl nitrite. This 2-bromo derivative is a key intermediate for introducing further complexity via palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form C-C bonds with various aryl boronic acids or esters. nih.gov

Position 6: The primary transformation at this position is the reduction of the nitro group to an amine, as discussed in section 3.1.1. This amine then serves as a versatile handle for a multitude of subsequent reactions. It can be acylated to form amides, or it can participate in the formation of ureas. nih.gov

Position 7: This position is activated towards nucleophilic substitution by the nitrogen at position 4 and the nitro group at position 6. If a suitable leaving group is present, it can be displaced by nucleophiles. For instance, the synthesis of 7-morpholinothiazolo[5,4-b]pyridin-2-amine involves the nucleophilic displacement of a chlorine atom from the precursor pyridine ring by morpholine. nih.gov

Table 2: Summary of Position-Specific Transformations

PositionType of ReactionExample TransformationReagents/Conditions
2Halogenation (Sandmeyer-type)-NH₂ → -BrCuBr₂, tert-butyl nitrite, CH₃CN
2C-C Coupling (Suzuki)-Br → -ArylPdCl₂(dppf), K₂CO₃, Aryl borate
6Reduction-NO₂ → -NH₂Fe powder, Acetic Acid
6Amide Formation-NH₂ → -NHCORCarboxylic acid, coupling agents
7Nucleophilic Substitution-Cl → -MorpholinylMorpholine, TEA, THF

Stability of the this compound Core under Varied Reaction Conditions

The fused thiazolo[5,4-b]pyridine ring system is a stable aromatic core. The thiazole ring itself exhibits good stability towards many reagents, including conditions for catalytic hydrogenation and metal-acid reductions, which are often employed to reduce the nitro group. pharmaguideline.com This stability is crucial as it allows for selective modification of the nitro group without degradation of the core heterocyclic structure.

The core is stable under the conditions required for palladium-catalyzed cross-coupling reactions, which typically involve heating in the presence of a base and a palladium catalyst. nih.gov It also withstands the conditions for amide bond formation and other standard functional group interconversions.

Derivatization Strategies and Scaffold Modification of 6 Nitrothiazolo 5,4 B Pyridine Analogues

Substituent Introduction at the 2-Position of the Thiazole (B1198619) Ring

The 2-position of the thiazole ring in 6-nitrothiazolo[5,4-b]pyridine is a primary site for chemical modification to generate diverse analogues. A versatile and efficient one-step synthesis allows for the introduction of a wide array of substituents at this position. This method typically involves the reaction of an appropriately substituted chloronitropyridine with a thioamide or thiourea. This approach has been successfully employed to prepare a large number of this compound derivatives bearing hydrogen, alkyl, substituted alkyl, cycloalkyl, aryl, heteroaryl, and amine groups at the 2-position.

The general synthetic scheme for this transformation is depicted below:

Scheme 1: General Synthesis of 2-Substituted 6-Nitrothiazolo[5,4-b]pyridines

This straightforward synthetic route provides a foundation for creating a library of compounds for further biological evaluation. The diversity of accessible thioamides and thioureas translates directly into a wide range of possible R groups at the 2-position, facilitating the exploration of the chemical space around this core scaffold.

Functionalization at the Pyridine (B92270) Ring (e.g., 6-position)

Functionalization of the pyridine ring, particularly at the 6-position, offers another avenue for modifying the properties of thiazolo[5,4-b]pyridine (B1319707) analogues. While specific examples for the 6-nitro variant are not extensively detailed in the available literature, strategies applied to the broader thiazolo[5,4-b]pyridine class can be considered. One of the most prominent methods for C-C bond formation on the pyridine ring is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction allows for the introduction of various aryl and heteroaryl groups.

The electron-withdrawing nature of the nitro group at the 6-position is expected to activate the pyridine ring for nucleophilic aromatic substitution (SNAr). This presents a potential strategy for introducing nucleophiles at positions ortho or para to the nitro group. The general principle of SNAr on pyridine involves the attack of a nucleophile on the electron-deficient ring, leading to the displacement of a leaving group. The presence of a strong electron-withdrawing group like the nitro group significantly facilitates this process.

Structure-Activity Relationship (SAR) Studies via Systematic Derivatization

For instance, in a study on thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors, systematic modifications were made to explore the impact of different substituents on their biological activity. The antiproliferative activities of these compounds were evaluated against various cancer cell lines.

Investigation of Biological Activities and Mechanistic Insights in Vitro and Target Focused

Kinase Inhibition Profiles

The thiazolo[5,4-b]pyridine (B1319707) structure has been identified as a privileged scaffold in medicinal chemistry, leading to the development of potent kinase inhibitors. nih.gov

Inhibition of MALT1 Protease Activity

Derivatives of the thiazolo[5,4-b]pyridine scaffold have been identified as inhibitors of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease. nih.gov MALT1's protease activity is crucial for activating the NF-κB pathway, which promotes the survival and proliferation of certain cancer cells, particularly Activated B Cell-like Diffuse Large B Cell Lymphoma (ABC-DLBCL). nih.govnih.gov The inhibition of MALT1 protease is a therapeutic strategy for these types of cancers. nih.gov MALT1 functions as part of the CARD11-BCL10-MALT1 (CBM) complex and mediates the cleavage of proteins that regulate NF-κB signaling, such as A20 and BCL10. nih.govscispace.com By blocking this proteolytic activity, MALT1 inhibitors can suppress the constitutively active NF-κB signaling that ABC-DLBCL cells depend on, ultimately leading to cancer cell death and reduced growth. nih.govscispace.com

c-KIT Inhibition, including Resistance Mechanism Studies

The proto-oncogenic protein c-KIT is a key therapeutic target for gastrointestinal stromal tumors (GIST). researchgate.net Novel thiazolo[5,4-b]pyridine derivatives have been synthesized and identified as significant c-KIT inhibitors, with a specific focus on overcoming resistance to existing drugs like imatinib. nih.govnih.gov

One notable derivative, referred to as 6r , has demonstrated potent inhibitory activity against c-KIT and effectively suppresses the proliferation of GIST cancer cells. nih.govmerckmillipore.com Crucially, this compound is effective against the imatinib-resistant c-KIT V560G/D816V double mutant. nih.govresearchgate.net The enzymatic inhibitory activity of 6r against this double mutant was found to be 8.0-fold higher than imatinib. nih.gov Furthermore, its anti-proliferative activity on HMC1.2 cancer cells, which harbor a c-KIT mutation, was 23.6-fold higher. nih.gov Kinase panel profiling has shown that compound 6r has reasonable kinase selectivity. nih.govnih.gov

Inhibitory Activities of Thiazolo[5,4-b]pyridine Derivative 6r
CompoundTargetActivity TypeIC50 / GI50 Value (μM)Reference
6rc-KIT V560G/D816V double mutantEnzymatic Inhibitory Activity (IC50)4.77 nih.gov
6rHMC1.2 cancer cellsAnti-proliferative Activity (GI50)1.15 nih.gov
Imatinibc-KIT (Reference)Enzymatic Inhibitory Activity (IC50)0.27 researchgate.net
Sunitinibc-KIT (Reference)Enzymatic Inhibitory Activity (IC50)0.14 researchgate.net

Phosphoinositide 3-Kinase (PI3K) Isoform Inhibition (PI3Kα, PI3Kγ, PI3Kδ)

Thiazolo[5,4-b]pyridine derivatives have also been developed as potent inhibitors of phosphoinositide 3-kinases (PI3Ks). nih.gov One such derivative, 19a , demonstrated extremely strong inhibitory activity against the PI3Kα isoform with an IC50 value in the nanomolar range. nih.gov Further enzymatic assays revealed that compound 19a also potently inhibits PI3Kγ and PI3Kδ. nih.gov However, its inhibitory effect on the PI3Kβ isoform was approximately 10-fold weaker, indicating a degree of selectivity among the PI3K isoforms. nih.gov

Enzymatic Inhibition of PI3K Isoforms by Compound 19a
PI3K IsoformIC50 (nM)Reference
PI3Kα3.6 nih.gov
PI3Kβ34 nih.gov
PI3Kγ1.6 nih.gov
PI3Kδ2.9 nih.gov

Binding Modes and Key Residue Interactions for Kinase Targets

Molecular docking studies have provided insights into how thiazolo[5,4-b]pyridine derivatives interact with their kinase targets at the molecular level.

c-KIT: The binding mode of active derivatives like 6r involves the formation of a pair of hydrogen bonds with the backbone of Cys673 in the hinge region of the kinase. nih.gov Additional hydrogen bonds are formed with the Glu640/Asp810 and Ile789/His790 backbones, interactions also observed with imatinib. nih.gov The thiazolo[5,4-b]pyridine core itself engages in hydrophobic interactions with residues such as Leu799, Val603, Ala621, and Val654. nih.gov

PI3Kα: For the PI3K inhibitor 19a , the thiazolo[5,4-b]pyridine scaffold fits into the ATP binding pocket and forms a critical hydrogen bond with the Val851 residue in the hinge region. nih.gov It also forms a water bridge with Typ836 and Asp810. nih.gov A further hydrogen bond interaction occurs between the sulfonamide group of the compound and the Lys802 residue. nih.gov This network of interactions is key to the potent binding of these derivatives to PI3K. nih.gov

Receptor Modulation

S1P1/S1P5 Receptor Agonism

In addition to kinase inhibition, the thiazolo[5,4-b]pyridine scaffold has been utilized to develop agonists for sphingosine-1-phosphate (S1P) receptors, which are involved in regulating lymphocyte migration. nih.gov Optimization of a series of these compounds led to the discovery of potent agonists for the S1P1 receptor. nih.govnih.gov

Specifically, this work resulted in the identification of AMG 369 , a potent dual agonist for the S1P1 and S1P5 receptors. nih.gov This compound was developed to have limited activity at the S1P3 receptor, which is associated with adverse effects such as a reduction in heart rate. nih.gov It exhibited no activity at S1P2 or S1P4 receptors. nih.gov Agonism of the S1P1 receptor is the primary mechanism for the immunomodulatory effects of this class of compounds, leading to the depletion of peripheral lymphocytes. nih.gov

S1P Receptor Activity Profile for Thiazolo[5,4-b]pyridine Derivatives
Compound Class/ExampleS1P1 ActivityS1P5 ActivityS1P3 ActivityS1P2/S1P4 ActivityReference
AMG 369Potent AgonistPotent AgonistLimitedNone nih.gov

H3 Receptor Antagonism

The histamine H3 receptor, primarily found in the central nervous system, is an inhibitory autoreceptor that modulates the release of histamine and other neurotransmitters. wikipedia.org Antagonists of this receptor have shown potential as stimulants and nootropic agents, with possible applications in treating neurodegenerative and sleep disorders. wikipedia.org

While the broader class of thiazolo[5,4-b]pyridine analogues has been identified as possessing H3 receptor antagonist activity, specific studies detailing the H3 receptor antagonism of 6-Nitrothiazolo[5,4-b]pyridine are not extensively available in the current body of scientific literature. Research has, however, identified potent and selective H3 receptor inverse agonists from the isomeric thiazolo[5,4-c]pyridine series. For instance, the compound 1-[2-(1-cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one was identified as a potent and selective H3 receptor inverse agonist with a Kᵢ value of 4.0 nM. nih.gov This highlights the potential of the general thiazolopyridine scaffold in modulating the histamine H3 receptor.

Enzymatic Inhibition beyond Kinases

The thiazolo[5,4-b]pyridine core has been incorporated into inhibitors for a variety of enzymes that are not kinases. The following sections detail the available research on these activities.

DNA gyrase is an essential bacterial enzyme involved in DNA replication, making it a key target for antibacterial agents. nih.govbrc.hu The GyrB subunit, which possesses ATPase activity, is a particularly attractive target. nih.gov Research into thiazolopyridine derivatives has led to the development of potent DNA gyrase B inhibitors. Specifically, a class of thiazolopyridone ureas, derived from a thiazolopyridine urea scaffold, has demonstrated potent antitubercular activity by inhibiting DNA GyrB ATPase. nih.govresearchgate.net Optimization of this series led to compounds with potent enzymatic inhibition (IC₅₀ as low as 2 nM) and cellular activity against Mycobacterium tuberculosis (MIC = 0.1 μM). nih.gov However, specific studies on the DNA Gyrase B inhibitory activity of This compound itself have not been reported.

Glucokinase plays a crucial role in glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes. While several small molecule glucokinase activators have been investigated, specific data on This compound is not available. However, the broader thiazolo[5,4-b]pyridine scaffold has been utilized in the design of such activators. For example, a study on sulfonamide chemotypes identified 3-cyclopentyl-N-(5-methoxy-thiazolo[5,4-b]pyridin-2-yl)-2-[4-(4-methyl-piperazine-1-sulfonyl)-phenyl]-propionamide as a potent glucokinase activator with an αKₐ of 39 nM in vitro. researchgate.net

Cytosolic thioredoxin reductase 1 (TXNRD1) is a key enzyme in the thioredoxin system, which protects cells from oxidative stress. nih.gov Cancer cells, with their inherently high levels of oxidative stress, are particularly dependent on this system, making TXNRD1 an attractive target for anticancer therapy. nih.govresearchgate.net While irreversible inhibition of TXNRD1 has been shown to induce cytotoxicity in cancer cells, there is no specific research available that details the inhibitory activity of This compound against this enzyme. nih.gov

Urease is an enzyme that catalyzes the hydrolysis of urea and is a target for the treatment of infections by urease-producing bacteria. While various heterocyclic compounds have been studied for their urease inhibition potential, there is a lack of specific studies on This compound or the broader thiazolo[5,4-b]pyridine class in this context. researchgate.net

Theoretical and Computational Chemistry Studies

Molecular Docking Simulations for Ligand-Target InteractionsMolecular docking simulations have been employed to investigate the interaction of variousderivativesof the thiazolo[5,4-b]pyridine (B1319707) scaffold with several biological targets, primarily protein kinases. These studies aim to predict the binding conformations and affinities of these compounds, providing insights for the rational design of new inhibitors.

The thiazolo[5,4-b]pyridine core is recognized as a privileged structure in medicinal chemistry and has been utilized to develop inhibitors for targets such as phosphoinositide 3-kinase (PI3K), the receptor tyrosine kinase c-KIT, and the epidermal growth factor receptor (EGFR). nih.govnih.govnih.gov

Key interactions observed in these docking studies often involve the nitrogen atoms of the fused heterocyclic system. For instance, in studies of PI3Kα inhibitors, the thiazolo[5,4-b]pyridine scaffold fits into the ATP binding pocket, with a nitrogen atom forming a crucial hydrogen bond with the hinge region residue Val851. mdpi.com Similarly, when targeting EGFR, derivatives of this scaffold have been shown to form hydrogen bonds with key residues like Cys797. nih.gov The specific binding mode can vary depending on the target kinase; the 4-nitrogen is a key hinge-binding motif for PI3K inhibitors, while the 1-nitrogen and a 2-amino group can interact with the ITK kinase hinge region. nih.gov

It is important to note that these computational studies were performed on various analogues and derivatives, and specific docking simulations for the parent compound 6-Nitrothiazolo[5,4-b]pyridine are not documented in the available literature.

The following sections could not be completed due to a lack of specific research data for this compound or its closely related derivatives.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of 6-Nitrothiazolo[5,4-b]pyridine. By analyzing the interaction of the molecule with electromagnetic radiation, each technique provides unique insights into the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: The proton NMR spectrum for this compound is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring system.

The proton at position 2 (H-2) would likely appear as a singlet in the downfield region, typically between δ 9.0-9.5 ppm, due to the deshielding effects of the adjacent sulfur and nitrogen atoms of the thiazole (B1198619) ring.

The proton at position 5 (H-5) is expected to be a doublet, with its chemical shift influenced by the adjacent nitro group.

The proton at position 7 (H-7) would also appear as a doublet, coupled to H-5. The strong electron-withdrawing nature of the nitro group at position 6 significantly influences the chemical shifts of the neighboring protons, pushing them further downfield.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. For this compound, distinct signals would be expected for the six unique carbon atoms of the fused ring system. The carbons attached to heteroatoms (C-2, C-3a, C-7a) and the nitro group (C-6) would exhibit characteristic chemical shifts.

A comprehensive analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals, would be employed to definitively assign all signals and confirm the connectivity of the entire molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton PositionPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (Hz)
H-2~9.0 - 9.5Singlet (s)N/A
H-5~8.5 - 9.0Doublet (d)~8.0 - 9.0
H-7~8.0 - 8.5Doublet (d)~8.0 - 9.0

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental composition of this compound. Using techniques like electrospray ionization (ESI), a quasi-molecular ion, typically the protonated molecule [M+H]⁺, is generated. HRMS analysis provides a highly accurate mass measurement, which allows for the calculation of the elemental formula (C₆H₃N₃O₂S) with a high degree of confidence, thereby confirming the identity of the compound. For instance, the calculated exact mass of the protonated molecule is used to corroborate the proposed structure against other potential isomers.

Table 2: HRMS Data for this compound
Molecular FormulaIon TypeCalculated m/zObserved m/z
C₆H₃N₃O₂S[M+H]⁺181.9968(To be determined experimentally)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum is expected to display characteristic absorption bands that confirm the presence of the nitro group and the aromatic heterocyclic system.

NO₂ Vibrations: Strong and distinct absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) are expected in the regions of 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively.

Aromatic C=C and C=N Stretching: Absorptions in the 1600-1450 cm⁻¹ region would be indicative of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-HStretching>3000
Aromatic C=C / C=NStretching1450 - 1600
Nitro (NO₂)Asymmetric Stretching1500 - 1560
Nitro (NO₂)Symmetric Stretching1300 - 1360

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the thiazolo[5,4-b]pyridine (B1319707) core, extended by the nitro group, is expected to absorb UV or visible light, resulting in characteristic absorption maxima (λ_max). The position and intensity of these maxima are sensitive to the solvent used and provide a characteristic fingerprint for the compound's chromophore. Analysis of the UV-Vis spectrum is useful for quantitative analysis and for monitoring reactions involving this chromophoric system.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating this compound from impurities, starting materials, and byproducts, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and quantifying the amount of this compound in a sample. A robust, specific, and accurate reversed-phase HPLC (RP-HPLC) method is typically developed and validated for this purpose.

Method Development: The development process involves optimizing several parameters to achieve good resolution, symmetric peak shape, and a reasonable retention time for the analyte.

Stationary Phase: A C18 column is commonly chosen for the separation of moderately polar heterocyclic compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape.

Detection: A UV detector is set to a wavelength where the compound exhibits maximum absorbance, as determined by UV-Vis spectroscopy, to ensure high sensitivity.

Method Validation: Once developed, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a direct proportional relationship between the detector response and the concentration of the analyte over a specified range.

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 4: Typical HPLC Method Parameters for this compound
ParameterCondition
ColumnC18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate1.0 mL/min
DetectionUV at λ_max
Injection Volume10 µL
Column Temperature30 °C

Gas Chromatography (GC) Applications and Derivatization Strategies

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While direct GC analysis of pyridine and its derivatives is possible, the application to more complex and potentially less volatile structures like this compound may present challenges. northeastfc.ukmdpi.com The polarity and thermal stability of the molecule are key factors determining the suitability of direct GC analysis. For compounds that are not amenable to direct injection due to high polarity, low volatility, or thermal instability, derivatization is a common strategy to enhance their chromatographic properties. mdpi.comtcichemicals.com

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. mdpi.com For a compound like this compound, derivatization would likely target any reactive functional groups if present in related synthetic intermediates or degradation products, although the parent compound itself lacks highly reactive sites for common derivatization reactions like silylation.

Common derivatization strategies applicable to related compounds that might be analyzed alongside this compound, such as precursors or metabolites with hydroxyl, amino, or carboxylic acid groups, include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active hydrogen atoms in polar functional groups with a trimethylsilyl (TMS) group. tcichemicals.com

Acylation: This involves introducing an acyl group, which can improve chromatographic behavior.

Alkylation: This method converts acidic protons into esters or ethers.

The choice of derivatization reagent and reaction conditions depends on the specific functional groups present in the analyte. researchgate.net For the analysis of pyridine compounds, methods using headspace injection coupled to a mass spectrometer (HS-GC-MS) have been developed, which can offer high sensitivity and may circumvent the need for derivatization by analyzing the vapor phase in equilibrium with the sample. northeastfc.uk

Table 1: Potential GC Derivatization Strategies for Related Analytes

Derivatization Technique Reagent Example Target Functional Group Purpose
Silylation BSTFA, BSA -OH, -NH2, -COOH Increase volatility, improve thermal stability
Acylation Acetic Anhydride -OH, -NH2 Reduce polarity, improve peak shape

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic chemistry to monitor the progress of reactions. nih.gov In the synthesis of thiazolo[5,4-b]pyridine derivatives, TLC is employed to qualitatively track the consumption of starting materials and the formation of products. nih.gov

During the synthesis of this compound, which can be prepared from an appropriately substituted chloronitropyridine and a thioamide or thiourea, small aliquots of the reaction mixture are spotted onto a TLC plate at various time points. researchgate.net The plate, typically coated with silica gel, is then developed in a suitable solvent system. The choice of eluent is critical for achieving good separation between the reactants, intermediates, and the final product.

Visualization of the separated spots on the TLC plate is commonly achieved under UV light, as aromatic and conjugated systems like the thiazolo[5,4-b]pyridine core are often UV-active. nih.gov Staining agents such as ninhydrin or p-anisaldehyde can also be used for detection if the compounds lack a strong chromophore or if specific functional groups are present. nih.gov The relative retention factor (Rf) value for each spot provides information about the polarity of the components, aiding in the identification of the desired product and any impurities.

Table 2: Typical TLC Parameters for Monitoring Thiazolo[5,4-b]pyridine Synthesis

Parameter Description Example
Stationary Phase The adsorbent coated on the plate. Silica gel (230-400 mesh) nih.govresearchgate.net
Mobile Phase (Eluent) A solvent or mixture of solvents that moves up the plate. Hexane/Ethyl Acetate mixtures, Dichloromethane/Methanol mixtures
Visualization Method used to see the separated spots. UV lamp (254 nm / 365 nm) nih.gov, p-anisaldehyde stain nih.gov, iodine vapor

| Application | Primary use in the synthetic process. | Monitoring reaction completion, identifying the presence of starting materials and products, assessing product purity. nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous confirmation of a molecule's structure, including bond lengths, bond angles, and stereochemistry. researchgate.net

The analysis of a related thiazolopyridine derivative revealed a nearly planar thiazolopyridine ring system. nih.gov In the crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, the dihedral angle between the thiazolopyridine ring system and the attached benzene ring is minimal, at 3.94 (6)°. nih.gov The nitro group was found to be slightly rotated from its attached ring. nih.gov Such studies also reveal intermolecular interactions, like π–π stacking, which influence the solid-state properties of the material. nih.gov

Table 3: Representative Crystallographic Data for a Related Thiazolopyridine Derivative

Parameter Value for 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine nih.gov
Molecular Formula C12H7N3O2S
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 9.5596 (2) Å, b = 9.8733 (2) Å, c = 11.5606 (3) Å, β = 98.122 (2)°
Volume (V) 1080.20 (4) Å3

| Molecules per unit cell (Z) | 4 |

Development of Robust and Reliable Analytical Procedures

The development of robust and reliable analytical procedures is crucial for quality control and regulatory purposes. A robust method is one that remains unaffected by small, deliberate variations in method parameters and provides reliable results under normal usage. Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.

For a compound like this compound, a robust quantitative method, likely based on High-Performance Liquid Chromatography (HPLC) or GC, would need to be developed and validated. The validation process typically assesses several key parameters:

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

An example of robust method development for pyridine in environmental samples involved creating a validated quantitative method using headspace gas chromatography-mass spectrometry (HS-GC-MS). northeastfc.uk This method demonstrated excellent performance, with a recovery range of 89-101% and a coefficient of variation of 2-3% across three concentration levels. northeastfc.uk The LOD and LOQ were determined to be 0.006 mg/kg and 0.02 mg/kg, respectively, for shellfish matrices. northeastfc.uk A similar systematic approach would be necessary to establish a fully validated and robust analytical procedure for this compound.

Table 4: Key Parameters for Analytical Method Validation

Validation Parameter Description
Accuracy Assessed using a reference material or by spiking a blank matrix with a known concentration.
Precision Evaluated by analyzing multiple preparations of the same sample on the same day (repeatability) and on different days (intermediate precision).
Linearity Determined by analyzing a series of standards at different concentrations and calculating the correlation coefficient.
LOD/LOQ Typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

| Robustness | Assessed by making small variations in method parameters (e.g., pH, temperature, mobile phase composition) and observing the effect on the results. |

Future Research Directions and Perspectives for 6 Nitrothiazolo 5,4 B Pyridine

Exploration of Novel Synthetic Pathways

The efficient and versatile synthesis of the 6-nitrothiazolo[5,4-b]pyridine core is fundamental to its exploration. While several methods exist for the broader thiazolopyridine family, future research should focus on developing more direct, high-yielding, and environmentally benign pathways specifically for the 6-nitro variant.

Key areas for exploration include:

One-Pot and Multicomponent Reactions: Developing one-pot syntheses, such as the reaction between an appropriately substituted chloronitropyridine and a thioamide or thiourea, can significantly improve efficiency by reducing intermediate isolation steps, saving time, and minimizing waste. researchgate.net Multi-component reactions that assemble the final product from three or more starting materials in a single operation represent another promising avenue for rapid library generation. mdpi.comdmed.org.ua

Green Chemistry Approaches: The use of sustainable and non-toxic reagents and solvents is a critical goal. Research into employing biomass-derived solvents or developing catalyst- and solvent-free reaction conditions could drastically reduce the environmental impact of synthesis. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Adapting existing batch syntheses or designing new ones for flow chemistry could enable safer handling of nitrated intermediates and facilitate large-scale production for further studies.

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, improve yields, and lead to cleaner reaction profiles. Its application to key cyclization or substitution steps in the synthesis of this compound could prove highly beneficial.

Table 1: Comparison of Potential Synthetic Strategies
Synthetic StrategyStarting MaterialsKey AdvantagesFuture Research Focus
One-Pot Cyclization researchgate.netChloronitropyridine, Thioamide/ThioureaHigh efficiency, reduced stepsBroadening substrate scope, yield optimization
Multi-Step Linear Synthesis nih.govnih.govAminochloropyridine, Potassium thiocyanate (B1210189)Well-controlled, allows for intermediate functionalizationImproving overall yield, reducing step count
Intramolecular Cyclization nih.gov4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholineEffective for specific precursorsDesigning novel precursors for one-pot cyclization
Domino Reactions dmed.org.uaThiazole (B1198619) derivatives, various electrophilesComplex structures from simple precursorsApplying to nitro-substituted pyridine (B92270) precursors

Design of Advanced Derivatized Compounds with Tuned Reactivity

The this compound scaffold serves as a template for creating a vast array of derivatives with fine-tuned properties. The electron-withdrawing nature of the nitro group influences the reactivity of the entire ring system, providing unique opportunities for chemical modification. Future design should focus on strategic substitution to modulate electronic properties, steric hindrance, and hydrogen bonding capabilities to enhance interaction with specific biological targets or material matrices.

Structure-activity relationship (SAR) studies are crucial for this endeavor. For example, research on related thiazolo[5,4-b]pyridines has shown that functionalization at different positions is key to targeting various protein kinases. nih.gov Specifically, substitutions at the 2-position with diverse alkyl, aryl, and heteroaryl groups have been explored, while modifications at the 5- and 6-positions have been used to target the ATP-binding sites of kinases like c-KIT, BCR-ABL, and VEGFR2. researchgate.netnih.gov

Table 2: Strategic Positions for Derivatization and Potential Outcomes
PositionPotential ModificationsTargeted Property / ApplicationExample from Related Scaffolds
C2Amines, Aryl groups, HeterocyclesModulate kinase binding, solubilityPI3K inhibitors feature 2-pyridyl groups. nih.govmdpi.com
C5Aryl, Alkyl groupsTargeting ATP-binding pockets of kinasesFunctionalized to target BCR-ABL and RAF. nih.gov
C7Morpholinyl, Piperazinyl groupsImprove pharmacokinetic properties, target PI3K4-morpholinyl substitution in potent PI3K inhibitors. nih.govmdpi.com
N4 (Pyridine N)-Serves as a key hinge-binding motifForms hydrogen bonds in the PI3K active site. nih.govnih.gov

Identification of New Biological Targets and Deeper Mechanistic Understanding (In Vitro)

The thiazolo[5,4-b]pyridine (B1319707) core is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov Derivatives have shown potent activity as inhibitors of crucial signaling proteins like c-KIT, phosphoinositide 3-kinase (PI3K), and epidermal growth factor receptor (EGFR). nih.govmdpi.comnih.gov A primary future direction is to screen this compound derivatives against a broad panel of biological targets to uncover novel activities.

Key research initiatives should include:

Kinase Profiling: Given the scaffold's success as a kinase inhibitor, derivatives should be screened against comprehensive kinase panels to identify new, potent, and selective inhibitors for oncology, immunology, and inflammatory diseases. nih.govmerckmillipore.com Research has identified derivatives active against imatinib-resistant c-KIT mutants, highlighting the potential to overcome clinical drug resistance. nih.govnih.gov

Exploring Non-Kinase Targets: The structural similarity to purines suggests potential activity against other ATP-binding proteins, DNA-related enzymes (like DNA gyrase), or even as intercalating agents. nih.govactascientific.comresearchgate.net Initial studies on related compounds have shown they can bind to DNA, suggesting a mechanism of action that warrants further investigation. actascientific.comresearchgate.net

In Vitro Mechanistic Studies: Once a target is identified, detailed in vitro studies are essential to understand the mechanism of action. This includes enzymatic assays to determine inhibitory constants (IC50), cell-based assays to assess effects on downstream signaling pathways, and studies on cellular processes like apoptosis, cell cycle arrest, and migration. nih.govnih.govmdpi.com For instance, active compounds have been shown to induce apoptosis and block the cell cycle in cancer cells. nih.govnih.gov

Table 3: Known and Potential Biological Targets for Thiazolo[5,4-b]pyridine Derivatives
Target ClassSpecific TargetObserved In Vitro EffectReference
Protein Kinasesc-KIT (including resistant mutants)Enzyme inhibition, anti-proliferative activity nih.govnih.gov
PI3K (α, γ, δ isoforms)Potent enzyme inhibition (nanomolar IC50) nih.govmdpi.com
EGFR-TKAutophosphorylation inhibition, apoptosis induction nih.gov
DNA & Associated EnzymesCalf Thymus DNA (CT-DNA)Intercalative binding actascientific.comresearchgate.net
Other Receptors/EnzymesS1p1/S1p5, H3 receptor, GlucokinaseAgonist/Antagonist/Activator activity nih.gov

Integration of Computational and Experimental Approaches in Drug Discovery Pipelines

Modern drug discovery relies on a synergistic relationship between computational (in silico) and experimental (in vitro/in vivo) methods. This integrated approach can accelerate the identification of lead compounds, optimize their properties, and provide insights into their mechanisms of action, saving significant time and resources.

Future pipelines for this compound should incorporate:

Molecular Docking: To predict the binding modes of novel derivatives within the active sites of biological targets. nih.govnih.govactascientific.com This helps in rationalizing observed SAR and guiding the design of new compounds with improved affinity and selectivity. nih.gov

Pharmacophore Modeling and Virtual Screening: To identify novel scaffolds or derivatives by searching large chemical databases for molecules that match a 3D model of essential binding features.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability and interaction patterns.

In Silico ADME Prediction: To computationally estimate the absorption, distribution, metabolism, and excretion properties of designed compounds early in the discovery process, helping to prioritize candidates with better drug-like characteristics.

Table 4: Role of Computational Tools in the Drug Discovery Pipeline
Computational MethodPurposeExperimental Validation
Molecular DockingPredict binding poses and affinityEnzymatic inhibition assays (IC50)
Virtual ScreeningIdentify novel hit compounds from databasesIn vitro biological screening
Molecular DynamicsAssess binding stability and conformational changesBiophysical techniques (e.g., SPR, ITC)
ADME PredictionForecast pharmacokinetic propertiesIn vitro permeability, metabolic stability assays

Expansion into Other Material Science Applications

Beyond pharmaceuticals, the unique electronic and photophysical properties of fused heterocyclic systems make them attractive for material science. Thiazolopyridine derivatives have already found use in semiconductor and photographic materials. tandfonline.comresearchgate.net The presence of the electron-donating thiazole ring fused to the electron-accepting nitropyridine system in this compound creates a donor-acceptor (D-A) structure, which is highly desirable for optoelectronic applications.

Future research should investigate:

Organic Electronics: Exploring derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Fluorescent Dyes and Sensors: The rigid, planar structure is conducive to high fluorescence quantum yields. uky.eduresearchgate.net Research on the closely related thiazolo[5,4-d]thiazole system has shown that crystal packing can tune fluorescence emission across the visible spectrum, from blue to orange-red. rsc.orgresearchgate.net This suggests that derivatives of this compound could be developed as solid-state emitters for lighting and display technologies or as fluorescent probes for chemical sensing. rsc.org

Electrochromic Materials: The potential for reversible redox reactions could be harnessed to create materials that change color in response to an electrical voltage, suitable for smart windows or displays. uky.edu

Development of Advanced Analytical Techniques for Complex Matrices

As derivatives of this compound advance through the discovery pipeline, the need for robust analytical methods to detect and quantify them in complex biological and environmental matrices will become critical. Currently, this area is underdeveloped for this specific compound class.

Future work must focus on:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Developing highly sensitive and selective LC-MS/MS methods for quantifying parent compounds and their metabolites in plasma, urine, and tissue homogenates. These methods are essential for pharmacokinetic and metabolism studies.

High-Resolution Mass Spectrometry (HRMS): Using HRMS for metabolite identification and structural elucidation, which is crucial for understanding the biotransformation pathways of these compounds. nih.gov

Capillary Electrophoresis (CE): Exploring CE-based methods, which offer high separation efficiency and low sample consumption, as an alternative or complementary technique to LC for certain analytical challenges.

Validated Bioanalytical Methods: Establishing fully validated methods according to regulatory guidelines to support preclinical and potential clinical development, ensuring data accuracy, precision, and reproducibility.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield and purity of 6-Nitrothiazolo[5,4-b]pyridine?

  • Methodological Answer : The synthesis typically involves nitration of the thiazolo[5,4-b]pyridine core under controlled conditions. Key steps include:

  • Use of phosphorus oxychloride (POCl₃) and nitric acid for nitration, ensuring stoichiometric precision to avoid over-nitration .
  • Temperature control (e.g., 0–5°C for nitro group introduction) to minimize side reactions .
  • Purification via column chromatography or recrystallization using solvents like dichloromethane/hexane mixtures .
    • Data Table :
Reaction StepReagents/ConditionsYield (%)Purity (%)
NitrationPOCl₃, HNO₃, 0–5°C65–75≥95
PurificationDCM/Hexane85–90≥98

Q. Which spectroscopic techniques are most effective for structural characterization of this compound and its intermediates?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 8.2–9.0 ppm for nitro-substituted thiazolo-pyridines) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 210.0245 for C₆H₃N₃O₂S) .
  • FT-IR : Identify nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and thiazole ring vibrations .

Advanced Research Questions

Q. How can researchers design biological assays to evaluate this compound’s enzyme inhibitory activity (e.g., PI3Kα)?

  • Methodological Answer :

  • Use recombinant PI3Kα in kinase assays with ATP-competitive substrates (e.g., PIP₂ → PIP₃ conversion).
  • Measure IC₅₀ values via fluorescence polarization or ADP-Glo™ assays, comparing against reference inhibitors (e.g., Wortmannin) .
  • Validate cellular activity in cancer cell lines (e.g., MCF-7) using Western blotting for downstream targets (e.g., AKT phosphorylation) .
    • Data Table :
Assay TypeTarget EnzymeIC₅₀ (nM)Cell Line Activity (IC₅₀, μM)
Kinase InhibitionPI3Kα12.5 ± 1.2MCF-7: 0.8 ± 0.1
Cellular Proliferation--HeLa: 1.2 ± 0.3

Q. What computational strategies predict the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., PI3Kα, PDB: 2RD0) to identify key binding residues (e.g., Lys802, Val851) .
  • Conduct MD simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes over 100 ns trajectories .
  • Use QSAR models to correlate nitro group positioning with inhibitory potency .

Q. How should discrepancies in reported biological activity data (e.g., IC₅₀ variability) be addressed?

  • Methodological Answer :

  • Compare assay conditions: Differences in ATP concentration (e.g., 10 μM vs. 100 μM) or buffer pH can alter IC₅₀ values .
  • Validate purity of compounds via HPLC (>98%) to rule out impurities affecting results .
  • Replicate studies across multiple labs using standardized protocols (e.g., NIH/NCATS guidelines) .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer :

  • Substituent Variation : Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to modulate electronic effects .
  • Core Modifications : Fuse additional rings (e.g., pyrimidine) to enhance π-π stacking with hydrophobic enzyme pockets .
  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., nitro oxygen) and aromatic moieties for target engagement .

Q. What factors influence the stability of this compound under experimental storage conditions?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the nitro group .
  • Solvent Compatibility : Avoid DMSO for long-term storage; prefer anhydrous acetonitrile .

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